1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one
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Overview
Description
1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one is a heterocyclic compound that features a pyrazole ring fused to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the isopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitro-pyrazol-1-yl)-propan-2-one: Similar in structure but with a nitro group instead of the cycloheptane ring.
Benzopyrano[2,3-c]pyrazol-4(2H)-one: Features a benzopyrano ring fused to a pyrazole ring.
Uniqueness
1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one is unique due to its fused cycloheptane and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-propan-2-yl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-10-5-3-4-6-11(14)9(10)7-12-13/h7-8H,3-6H2,1-2H3 |
InChI Key |
NPFPXFPQHLJDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=O)CCCC2 |
Origin of Product |
United States |
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